Dichlorodi-mu-chlorobis[(1,2,3,6,7,8-eta-2,7-dimethyl-2,6-octadiene-1,8-diyl]diruthenium(IV)
Overview
Description
“Dichlorodi-mu-chlorobis[(1,2,3,6,7,8-eta-2,7-dimethyl-2,6-octadiene-1,8-diyl]diruthenium(IV)” is a chemical compound with the molecular formula C20H32Cl4Ru2 . It is also known as "Tetrachlorobis (2,7-dimethyl-2,6-octadienylene)diruthenium" . The compound is a purple powder .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C20H32Cl4Ru2 . This indicates that it contains 20 carbon atoms, 32 hydrogen atoms, 4 chlorine atoms, and 2 ruthenium atoms .Chemical Reactions Analysis
This compound has been used as a catalyst in various chemical reactions. Some of these reactions include the selective isomerization of estragole to transanethole, regioselective alkylation of indoles with terminal alkynes, and diyne polycyclotrimerization .Physical And Chemical Properties Analysis
This compound is a purple powder . It has a molecular weight of 616.42 g/mol . It’s also noted to be moisture sensitive . The compound has a melting point of 193-202 °C (dec.) .Scientific Research Applications
Synthesis and Catalysis
Efficient Synthesis of Ruthenium Compounds : A study by Bauer et al. (2000) demonstrates the synthesis of bis(η5-dienyl)ruthenium(II) compounds using the dimeric complex di-μ-chlorodichloro-bis[(1−3η:6−8η)-2,7-dimethyloctadienediyl]diruthenium(IV). These compounds serve as versatile precursors for enantioselective hydrogenation catalysts (Bauer et al., 2000).
Catalysis in Selective Dimerization : Bassetti et al. (2007) report the use of a related ruthenium complex in catalyzing the dimerization of aromatic alkynes to form specific dienyl derivatives (Bassetti et al., 2007).
Polymerization and Material Synthesis
- Polymerization Catalyst : Hiraki et al. (1971) explored how dichlorodi-μ-chlorobis-(2,7-dimethylocta-2,6-diene-1,8-diyl)diruthenium(IV) can catalyze the polymerization of norbornene, revealing its potential in creating specific polymers (Hiraki et al., 1971).
Electrochemistry and Coordination Chemistry
- Electrochemical Properties : Kirss et al. (2006) studied bis(3-aryl-6,6-dimethylcyclohexadienyl)ruthenium complexes prepared using di-l-chlorodichlorobis[(1–3g:6–8g)-2,7-dimethyl-octadienyl]diruthenium, analyzing their electrochemical properties (Kirss et al., 2006).
Molecular Structure and Synthesis
- Synthesis of Diruthenium Complexes : Gong et al. (2017) reported on the thermal treatment of certain ruthenium complexes, leading to the formation of diruthenium products with detailed molecular structures (Gong et al., 2017).
Spectroscopy and Magnetic Properties
- Mixed-Valent Intermediates : Sarkar et al. (2004) synthesized and characterized diruthenium(II) complexes, revealing insights into mixed-valent species and their spectroelectrochemical properties (Sarkar et al., 2004).
Safety and Hazards
The compound is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautions should be taken to avoid breathing dust/fume/gas/mist/vapors/spray, and protective gloves/eye protection/face protection should be worn .
properties
IUPAC Name |
chloro(dichloronio)ruthenium(1-);chlororuthenium(1+);(2Z,6E)-2,7-dimethanidylocta-2,6-diene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H16.4ClH.2Ru/c2*1-9(2)7-5-6-8-10(3)4;;;;;;/h2*7-8H,1,3,5-6H2,2,4H3;4*1H;;/q2*-2;;;;;2*+2/p-2/b2*9-7-,10-8+;;;;;; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCVKILDWMHTRK-MXLNCRQYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC=C(C)[CH2-])[CH2-].CC(=CCCC=C(C)[CH2-])[CH2-].[ClH+][Ru-]([ClH+])Cl.Cl[Ru+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CC/C=C(\[CH2-])/C)/[CH2-].C/C(=C\CC/C=C(\[CH2-])/C)/[CH2-].[ClH+][Ru-](Cl)[ClH+].Cl[Ru+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34Cl4Ru2-2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
34801-97-3 | |
Record name | 34801-97-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.